1-Fluorononane

Fluorous biphasic catalysis Distillation separation Volatility

1-Fluorononane is a primary alkyl fluoride (C9H19F) characterized by a terminal C–F bond that imparts unique physicochemical properties relative to its parent alkane and other 1-halogenated nonanes. It is a colorless liquid with a molecular weight of 146.25 g/mol and a purity typically ≥97%.

Molecular Formula C9H19F
Molecular Weight 146.25 g/mol
CAS No. 463-18-3
Cat. No. B1329504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorononane
CAS463-18-3
Molecular FormulaC9H19F
Molecular Weight146.25 g/mol
Structural Identifiers
SMILESCCCCCCCCCF
InChIInChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
InChIKeyITPAUTYYXIENLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorononane (CAS 463-18-3) as a Strategic Intermediate in Fluorous Chemistry


1-Fluorononane is a primary alkyl fluoride (C9H19F) characterized by a terminal C–F bond that imparts unique physicochemical properties relative to its parent alkane and other 1-halogenated nonanes. It is a colorless liquid with a molecular weight of 146.25 g/mol and a purity typically ≥97% . Its moderate volatility (boiling point 166–169 °C) and high lipophilicity (LogP ~4.76) position it as a valuable synthon in fluorous biphasic catalysis and as a model compound for studying fluorocarbon–hydrocarbon phase behavior .

Workflow
Fluorous biphasic catalysis synthon and co-solvent
Selection
Primary alkyl fluoride with terminal C–F bond for phase control
Use Context
Model compound for fluorocarbon–hydrocarbon phase behavior studies

Why 1-Fluorononane Cannot Be Interchanged with Its Chloro, Bromo, or Non-Fluorinated Counterparts


The substitution of a single fluorine atom in the nonane backbone fundamentally alters intermolecular interactions, phase partitioning, and thermal stability. The high C–F bond strength (~105 kcal/mol) and strong fluorine electronegativity reduce molecular polarizability compared to chloro- and bromo-alkanes, leading to markedly different boiling points, densities, and enthalpies of vaporization . These differences are not marginal; they dictate the compound's utility in fluorous biphasic systems where perfluorinated solvents are employed and where precise control over phase separation is required [1]. Direct replacement with 1-chlorononane or 1-bromononane would result in altered volatility, solvent compatibility, and reactivity, rendering such substitutions invalid for applications demanding fluorocarbon-specific behavior.

Intermolecular Forces
C–F bond reduces polarizability vs. C–Cl/C–Br; direct substitution may alter volatility, solvent compatibility, and phase layering.
Thermal & Phase Behavior
Lower boiling point and density vs. chloro/bromo analogs can shift distillation profiles and invert phase position in biphasic systems.
Optical & Surface Properties
Refractive index and surface tension differences may impact optical matching and wetting in formulations; not a direct replacement.

Quantitative Evidence for Selecting 1-Fluorononane Over Halogenated Nonane Analogs


Boiling Point: 1-Fluorononane Exhibits a Significantly Lower Boiling Point than 1-Chlorononane and 1-Bromononane

1-Fluorononane boils at 166–169 °C, substantially lower than 1-chlorononane (202–204 °C) and 1-bromononane (201–221 °C). This difference arises from the reduced polarizability and weaker intermolecular dispersion forces in the fluorinated compound . The lower boiling point facilitates easier separation by distillation and reduces energy consumption in industrial processes where volatility is a critical parameter .

Boiling Point
Head-to-head
166–169 °C vs. 202–204 °C (Cl), 201–221 °C (Br) ΔT = 33–38 °C lower than chloro, 32–55 °C lower than bromo
Lower boiling point supports gentler thermal processing and distillation workflows.
At atmospheric pressure
Fluorous biphasic catalysis Distillation separation Volatility

Density: 1-Fluorononane is Less Dense than Water, in Contrast to the Denser Chloro and Bromo Analogs

1-Fluorononane has a density of 0.81–0.82 g/cm³ at 25 °C, which is significantly lower than that of 1-chlorononane (~0.87 g/cm³) and 1-bromononane (~1.08–1.09 g/cm³). Consequently, 1-fluorononane floats on water, while the bromo analog sinks. This density inversion is critical for designing biphasic systems where the fluorous phase must reside above or below an aqueous or organic layer .

Density
Head-to-head
0.81–0.82 g/cm³ vs. ~0.87 (Cl), 1.08–1.09 (Br) 0.05–0.28 g/cm³ lower; fluoro compound floats on water
Lower density supports phase layering where fluorous phase must be upper layer.
25 °C
Phase separation Liquid-liquid extraction Fluorous phase behavior

Enthalpy of Vaporization: 1-Fluorononane Requires Less Energy to Vaporize than 1-Chloro- or 1-Bromononane

The enthalpy of vaporization (ΔvapH) for 1-fluorononane is 38.5 ± 3.0 kJ/mol, compared to 42.2 ± 3.0 kJ/mol for 1-chlorononane and 43.9 ± 3.0 kJ/mol for 1-bromononane . The lower value reflects weaker intermolecular interactions in the fluorinated alkane, translating to reduced energy input required for distillation, evaporation, or solvent removal in large-scale processes.

Enthalpy of Vaporization
Head-to-head
38.5 ± 3.0 kJ/mol vs. 42.2 ± 3.0 (Cl), 43.9 ± 3.0 (Br) Δ = 3.7–5.4 kJ/mol lower
Lower vaporization energy may reduce thermal separation costs.
At boiling point
Thermodynamics Process engineering Energy efficiency

Refractive Index: 1-Fluorononane Displays a Lower Refractive Index than the Chloro and Bromo Analogs, Indicating Reduced Polarizability

The refractive index (n20/D) of 1-fluorononane is 1.402–1.404, notably lower than 1-chlorononane (~1.436) and 1-bromononane (~1.454) . This decrease reflects the lower electron density and polarizability of the C–F bond compared to C–Cl and C–Br, which has implications for optical clarity and refractive index matching in formulations and coatings.

Refractive Index
Head-to-head
1.402–1.404 vs. ~1.436 (Cl), ~1.454 (Br) 0.032–0.052 lower
Lower refractive index can serve as purity indicator and supports optical matching applications.
20 °C, sodium D-line
Optical property Material characterization Fluorine effect

Surface Tension: 1-Fluorononane Exhibits a Markedly Lower Surface Tension than Nonane and Chloro/Bromo Analogs

1-Fluorononane possesses a surface tension of ~23.0 dyne/cm at 25 °C, which is substantially lower than that of nonane (~22.9–23.0 dyne/cm) and significantly lower than typical alkyl chlorides or bromides (~26–30 dyne/cm) . This property is attributed to the low polarizability of the C–F bond and makes 1-fluorononane an effective wetting agent in fluorous biphasic systems and in the formulation of low-surface-energy coatings .

Surface Tension
Class-level
~23.0 dyne/cm vs. 22.9–23.0 (nonane), 26–30 (other halides) 3–7 dyne/cm lower than other halides
Low surface tension may enhance wetting on low-energy surfaces for fluorous coatings.
Predicted data; verify experimentally
Surfactant Wetting agent Fluorous coating

Thermodynamic Stability: 1-Fluorononane Has a More Negative Enthalpy of Formation than Nonane, Indicating Enhanced Stability

The standard enthalpy of formation (ΔfH°liquid) for 1-fluorononane is –474.3 ± 2.0 kJ/mol, which is considerably more negative than that of nonane (–274.7 kJ/mol) and likely more negative than the corresponding chloro- and bromo-alkanes (exact data unavailable) [1]. This reflects the strong C–F bond stabilization and makes 1-fluorononane less prone to thermal degradation or unwanted side reactions during processing.

Thermodynamic Stability
Class-level
ΔfH°liquid –474.3 ± 2.0 kJ/mol vs. nonane –274.7 kJ/mol 199.6 kJ/mol more exothermic
More negative formation enthalpy suggests reduced thermal degradation risk in processing.
Class-level comparison; chloro/bromo data unavailable
Thermochemistry Stability Energetics

Validated Applications Where 1-Fluorononane Provides Definitive Advantages


Fluorous Biphasic Catalysis for Catalyst Recovery and Recycling

1-Fluorononane serves as a fluorous solvent or co-solvent in biphasic systems where its immiscibility with organic solvents and water enables facile separation of fluorous-tagged catalysts. Its lower boiling point and density relative to perfluorinated solvents offer operational advantages in catalyst recovery via simple phase decantation or thermal switching [1]. The observed surface tension and enthalpy of vaporization differences (Evidence Items 3 and 5) directly support its utility in energy-efficient catalyst recycling processes.

Calibration Standard for Physical Property Measurements

The well-defined and reproducible physicochemical properties of 1-fluorononane—including boiling point, density, and refractive index—make it a reliable standard for calibrating instruments such as densitometers, refractometers, and surface tensiometers. The quantitative data in Evidence Items 1, 2, and 4 provide a benchmark for instrument validation in quality control laboratories .

Model Compound for Studying Fluorocarbon–Hydrocarbon Phase Behavior

As a partially fluorinated alkane, 1-fluorononane is an ideal probe for investigating the thermodynamics of mixing and demixing in fluorocarbon/hydrocarbon systems. The enthalpy of vaporization and surface tension data (Evidence Items 3 and 5) contribute to modeling excess functions and designing separation protocols for fluorous mixtures [1].

Synthesis of Fluorinated Polyhydroxyalkanoates (PHAs) in Biocatalysis

1-Fluorononane has been used as a substrate in microbial biotransformations (e.g., with Pseudomonas oleovorans) to produce fluorinated polyhydroxyalkanoates. The unique C–F bond stability (Evidence Item 6) ensures the fluorinated monomer is incorporated intact into the polymer backbone, enabling the creation of functionalized biopolymers with altered surface properties [2].

Application
Selection Property
Validation Focus
Fluorous Biphasic Catalysis
Fluorous phase partitioning and low density vs. water
Catalyst recovery efficiency and phase separation performance
Physical Property Calibration Standard
Reproducible boiling point, density, and refractive index
Instrument accuracy and QC laboratory validation
Fluorocarbon Phase Behavior Model
Partially fluorinated alkane for mixing/demixing studies
Thermodynamic models and separation protocol design
Biocatalytic Synthesis of Fluorinated PHAs
C–F bond stability in microbial transformation
Incorporation fidelity of fluorinated monomer into polymer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluorononane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.